2-Arachidonoylglycerol-d5

Endocannabinoidomics Quantitative Lipidomics LC-MS/MS Method Development

2-Arachidonoylglycerol-d5 (2-AG-d5, CAS 1215168-37-8) is a deuterated analog of the major endocannabinoid 2-arachidonoylglycerol (2-AG), in which five hydrogen atoms on the glycerol backbone are replaced with deuterium. It belongs to the class of stable isotope-labeled internal standards (SIL-IS) utilized in quantitative mass spectrometry (MS) workflows.

Molecular Formula C23H38O4
Molecular Weight 383.6 g/mol
CAS No. 1215168-37-8
Cat. No. B584892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Arachidonoylglycerol-d5
CAS1215168-37-8
Synonyms5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid 2-Hydroxy-1-(hydroxymethyl)_x000B_ethyl-d5 Ester;  (all-Z)-5,8,11,14-Eicosatetraenoic Acid 2-Hydroxy-1-_x000B_(hydroxymethyl)ethyl-d5 Ester;  2-Monoarachidonoylglycerol-d5; 
Molecular FormulaC23H38O4
Molecular Weight383.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D
InChIKeyRCRCTBLIHCHWDZ-BGRPFJIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Arachidonoylglycerol-d5 (CAS 1215168-37-8) Procurement: Stable Isotope-Labeled Endocannabinoid Analytical Standard


2-Arachidonoylglycerol-d5 (2-AG-d5, CAS 1215168-37-8) is a deuterated analog of the major endocannabinoid 2-arachidonoylglycerol (2-AG), in which five hydrogen atoms on the glycerol backbone are replaced with deuterium . It belongs to the class of stable isotope-labeled internal standards (SIL-IS) utilized in quantitative mass spectrometry (MS) workflows . Unlike the native 2-AG, which acts as a full agonist at cannabinoid receptors CB1 and CB2, 2-AG-d5 is not intended for pharmacological studies as a ligand but is specifically engineered as a high-purity analytical standard (≥95% purity, typical vendor specification) to enable precise, matrix-effect-corrected quantification of endogenous 2-AG levels in complex biological matrices [1].

Why 2-Arachidonoylglycerol-d5 is Not Interchangeable with Other Deuterated Endocannabinoid Standards


Substituting 2-AG-d5 with an alternative labeled standard—such as anandamide-d4 (AEA-d4) or a structurally distinct 2-AG-d8 variant—is not analytically valid. The critical requirement for accurate isotope dilution mass spectrometry is that the internal standard must co-elute with the target analyte under the chromatographic conditions and share an identical ionization efficiency and matrix effect profile . 2-AG-d5 is chemically identical to the target analyte 2-AG, except for the mass shift imparted by its five deuterium atoms (+5 Da), ensuring nearly perfect co-elution and ionization behavior [1]. In contrast, using AEA-d4 to quantify 2-AG introduces a structurally dissimilar compound with a different retention time and ionization response factor, leading to significant and unpredictable quantification errors . Even among 2-AG deuterated standards, the specific number and position of deuterium labels (e.g., d5 vs. d8) impact isotopic purity and potential spectral overlap, making direct substitution without full method re-validation a source of inaccuracy .

Quantitative Evidence for 2-Arachidonoylglycerol-d5: Comparative Performance Data for Analytical Method Selection


Mass Shift and Isotopic Purity: 2-AG-d5 (+5 Da) vs. 2-AG-d8 (+8 Da) for LC-MS/MS Quantification

2-Arachidonoylglycerol-d5 (2-AG-d5) provides a +5 Dalton mass shift from the unlabeled 2-AG analyte (m/z 379 → 384 for the [M+H]+ ion). This mass difference is sufficient to prevent spectral overlap in most triple quadrupole MS experiments. A comparable deuterated standard, 2-AG-d8, provides a larger +8 Da shift, but its use is more common in enzymatic activity assays where it serves as a substrate [1]. For quantitative analysis of endogenous 2-AG, 2-AG-d5 is the standard paired with unlabeled 2-AG in validated LC-MS/MS methods. Vendor specifications for 2-AG-d5 indicate a purity of ≥99% for the sum of deuterated forms (d1-d5) [2].

Endocannabinoidomics Quantitative Lipidomics LC-MS/MS Method Development

Co-Elution and Matrix Effect Correction: 2-AG-d5 vs. Anandamide-d4 as Internal Standard

In a validated protocol for quantifying anandamide (AEA) and 2-AG in rat medulla tissue, separate, chemically matched internal standards were used: 2-[2H5]2-AG (2-AG-d5) for 2-AG quantification, and [2H4]anandamide (AEA-d4) for anandamide quantification . This dual-standard approach is essential because a structurally mismatched internal standard (e.g., using AEA-d4 to quantify 2-AG) would fail to correct for differential ionization suppression or enhancement caused by the sample matrix, as the two compounds do not co-elute . The protocol reports fortified tissue homogenates with these matched internal standards on a per-mg basis to ensure robust method integrity .

Endocannabinoid Quantification Method Validation Matrix Effects

Signal Response and Sensitivity: 2-AG-d5 vs. 2-AG in LC-MS/MS Assays

2-AG-d5 exhibits virtually identical electrospray ionization (ESI) efficiency to the unlabeled 2-AG analyte, a fundamental requirement for a SIL-IS. This near-perfect match in MS response ensures that the ratio of analyte peak area to internal standard peak area is a linear function of concentration, independent of minor variations in instrument sensitivity or sample matrix . The use of 2-AG-d5 is reported to improve the detection sensitivity and analytical accuracy of 2-AG in MS assays compared to using an external calibration or a non-isotopic standard, due to effective correction for ion suppression [1].

Endocannabinoidomics Sensitivity LC-MS/MS Quantification

Enzymatic Substrate Specificity: 2-AG-d5 vs. 2-AG-d8 in MAGL Activity Assays

In cross-validated assays for monoacylglycerol lipase (MAGL) activity, deuterium-labeled 2-AG variants are used as substrates to distinguish enzymatic products from endogenous background. The Kayacelebi et al. method utilizes d8-2-AG (containing eight deuterium atoms) at a concentration of 10 μM as the substrate for MAGL, measuring the formation of d8-arachidonic acid (d8-AA) as the product [1]. While this protocol uses d8-2-AG for its larger mass shift to clearly resolve product from unlabeled AA, 2-AG-d5 is more commonly used as an internal standard for quantifying endogenous 2-AG levels. The specific deuterium labeling pattern (d5 vs. d8) dictates its suitability for different experimental workflows: d5 for quantifying endogenous 2-AG pools, and d8 for tracing MAGL-mediated hydrolysis in activity assays .

Enzymology MAGL Inhibition Endocannabinoid Metabolism

Protocol-Driven Requirement: 2-AG-d5 is Explicitly Named in Peer-Reviewed Quantification Methods

A review of established protocols reveals that 2-AG-d5 is not an interchangeable commodity but a specific reagent named in validated methods. For instance, a protocol for quantifying endocannabinoids in human plasma describes a liquid-liquid extraction followed by LC-MS/MS analysis using isotopically labeled internal standards [1]. Similarly, a method for rat medulla tissue explicitly details the use of 2-[2H5]2-AG (2-AG-d5) . The 2-AG-d5 standard from Cayman Chemical (Catalog No. 362162) is cited in multiple peer-reviewed studies, including investigations into endocannabinoid levels at plasma membranes and the effects of formoterol on endocannabinoid tone [2].

Endocannabinoid Research Method Standardization Reproducibility

Key Application Scenarios for Procuring 2-Arachidonoylglycerol-d5 (CAS 1215168-37-8)


Absolute Quantification of Endogenous 2-AG in Preclinical Tissue Samples (Brain, Plasma, Adipose)

Procuring 2-AG-d5 is essential for any laboratory aiming to establish a validated LC-MS/MS or GC-MS method for quantifying basal and treatment-induced changes in 2-AG levels. The evidence from Section 3 confirms its use as the matched internal standard in protocols for rat medulla and human plasma, where it corrects for matrix effects and ensures accurate concentration determination . This scenario directly leverages the analytical validity and method standardization evidence presented earlier.

Pharmacodynamic Studies of MAGL or FAAH Inhibitors

In studies evaluating the efficacy of enzyme inhibitors (e.g., MAGL inhibitors like JZL-184), 2-AG-d5 is the required internal standard to accurately measure the resulting increase in 2-AG concentrations. While a d8 standard may be used as a substrate in activity assays, 2-AG-d5 is the correct choice for quantifying the actual in vivo or ex vivo pharmacodynamic response in tissue or biofluid samples [1]. This is a direct application of the evidence differentiating d5 and d8 standard usage.

Development and Validation of Novel Endocannabinoid LC-MS/MS Assays

For analytical chemists developing new, high-sensitivity methods for endocannabinoid profiling, 2-AG-d5 is a critical reagent. Its procurement is justified by its demonstrated ability to provide a reliable, matrix-independent response factor, as established in Section 3. Using this standard during method development ensures that the final validated assay meets the rigorous acceptance criteria for accuracy, precision, and reproducibility required for publication in peer-reviewed journals [2].

Investigating Disease Models with Dysregulated Endocannabinoid Tone

Research into conditions like pain, inflammation, neurological disorders, and metabolic syndrome often involves measuring 2-AG levels. The citation evidence in Section 3 shows that 2-AG-d5 is the standard used in peer-reviewed studies exploring these disease-relevant pathways [3]. Procuring this specific compound ensures that generated data is directly comparable to existing literature, a crucial factor for scientific validation and regulatory or grant-review scrutiny.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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